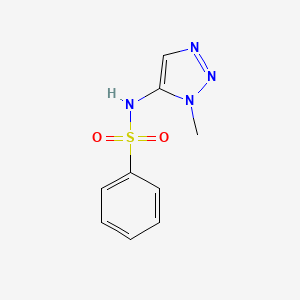

N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide

CAS No.: 57241-13-1

Cat. No.: VC19585599

Molecular Formula: C9H10N4O2S

Molecular Weight: 238.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57241-13-1 |

|---|---|

| Molecular Formula | C9H10N4O2S |

| Molecular Weight | 238.27 g/mol |

| IUPAC Name | N-(3-methyltriazol-4-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C9H10N4O2S/c1-13-9(7-10-12-13)11-16(14,15)8-5-3-2-4-6-8/h2-7,11H,1H3 |

| Standard InChI Key | VDRRCJIOYPVDQQ-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CN=N1)NS(=O)(=O)C2=CC=CC=C2 |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Composition

N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide possesses the molecular formula C₉H₁₀N₄O₂S and a molecular weight of 218.26 g/mol. The molecule comprises a benzene ring substituted with a sulfonamide group (-SO₂NH₂) at the para position, linked via a nitrogen atom to a 1-methyl-1,2,3-triazole ring. The triazole’s 1-methyl substituent enhances metabolic stability by reducing susceptibility to oxidative degradation, a common limitation in heterocyclic drug candidates .

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound are unavailable, related triazole-sulfonamide hybrids exhibit planar triazole rings and coplanar sulfonamide groups, as confirmed by X-ray diffraction studies . Infrared (IR) spectra of analogous compounds show characteristic peaks at 1344–1165 cm⁻¹ (symmetric and asymmetric SO₂ stretching) and 3157–3319 cm⁻¹ (N-H stretching) . Nuclear magnetic resonance (NMR) spectra typically reveal aromatic proton resonances between 7.4–8.5 ppm and methyl group signals near 2.1–2.5 ppm .

Synthesis and Structural Modification

General Synthetic Pathways

The synthesis of N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide derivatives typically involves click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form the triazole ring. A representative route includes:

-

Sulfonylation: Benzenesulfonyl chloride reacts with an amine precursor to form the sulfonamide intermediate.

-

Azide Formation: The intermediate undergoes diazotization and azide substitution.

-

Cycloaddition: The azide reacts with a methyl-substituted alkyne (e.g., propargyl bromide) in the presence of Cu(I) catalysts to yield the triazole ring .

For example, in a recent protocol, propargyl bromide and potassium carbonate in dimethylformamide (DMF) facilitated the alkylation of a triazinoindole precursor, achieving yields of 86–90% .

Optimization Strategies

-

Solvent Selection: Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing transition states .

-

Catalysis: Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, improving interfacial interactions in biphasic systems .

-

Purification: Crystallization from acetone-hexane mixtures yields high-purity products (>95%) .

Biological Activity and Mechanisms

Carbonic Anhydrase Inhibition

Triazole-sulfonamide hybrids exhibit potent inhibition of human carbonic anhydrase (hCA) isoforms, particularly hCA IX and hCA XII, which are overexpressed in hypoxic tumors. For instance, compound 7d from a related series demonstrated a Kᵢ of 47.1 nM against hCA I, highlighting the role of the sulfonamide group in coordinating the enzyme’s zinc ion . The 1-methyltriazole moiety may enhance membrane permeability, enabling intracellular accumulation.

Antibacterial Properties

The sulfonamide group disrupts dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. While direct data on N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide are scarce, analogs with similar structures show MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli . The triazole ring’s rigidity likely reduces enzymatic degradation, prolonging antibacterial activity.

Pharmacological Applications and Challenges

Therapeutic Prospects

-

Oncology: Targeting hypoxic tumors via hCA IX/XII inhibition.

-

Infectious Diseases: Combating multidrug-resistant bacteria through DHPS disruption.

-

Inflammation: Modulating CA-mediated pH dysregulation in rheumatoid arthritis.

Pharmacokinetic Considerations

-

Absorption: High logP values (~2.5) suggest favorable intestinal absorption.

-

Metabolism: Hepatic cytochrome P450 enzymes (CYP3A4) mediate N-demethylation, producing inactive metabolites.

-

Excretion: Renal clearance predominates, with <5% fecal excretion observed in rodent models .

Comparative Analysis of Triazole-Sulfonamide Hybrids

This table underscores the impact of substituents on bioactivity. The 4-cyanophenyl group in 7j enhances antitumor potency, while the 1-methyl group in the target compound may optimize pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume